Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate is a chemical compound with the CAS Number: 161772-80-1 . It has a molecular weight of 234.28 . The IUPAC name for this compound is ethyl 2-(2-pyridinyl)-1,3-thiazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-5-3-4-6-12-8/h3-7H,2H2,1H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Synthesis and Biological Evaluation
One study describes the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives through a one-pot, three-component reaction. These derivatives exhibited antibacterial, antioxidant, and antitubercular activities, highlighting their potential in medicinal chemistry (Bhoi, Borad, Pithawala, & Patel, 2016).
Antituberculosis Activity
Another study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds were evaluated for their in vitro antituberculosis activity and cytotoxicity, with one compound demonstrating significant effectiveness against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Chemical Synthesis Techniques
Research has also been conducted on the [4 + 2] annulation processes involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines, leading to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This study highlights the efficiency of certain synthetic routes in creating highly functionalized compounds with potential applications in various fields (Zhu, Lan, & Kwon, 2003).
Anticancer Activity
A multicomponent reaction methodology was employed to prepare a series of thiazolo[3,2-a]pyridines, demonstrating promising anticancer activity across a range of cancer cell lines. This suggests the potential use of ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate derivatives in cancer research and therapy (Altug et al., 2011).
Fluorescent Properties
Ethyl pyrazole-5-carboxylate was used in a cascade reaction with α, β-unsaturated ester to develop 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, exhibiting strong fluorescence in solutions. This work opens up potential applications in developing fluorescent probes and materials (Yan et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-5-3-4-6-12-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEPIFVLNUODAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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